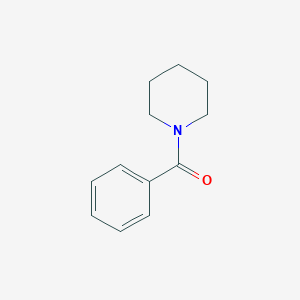

1-Benzoylpiperidine

Beschreibung

Significance of Piperidine-Containing Frameworks in Chemical Sciences

Piperidine (B6355638) rings are fundamental building blocks in the design of drugs and hold a significant position in the pharmaceutical industry. researchgate.netnih.gov Their derivatives are found in over twenty classes of pharmaceuticals and in naturally occurring alkaloids. researchgate.netnih.gov The structural flexibility of piperidine and its ability to form various noncovalent bonds with biological targets make it a valuable scaffold in the rational design of therapeutic agents. researchgate.netresearchgate.net The inclusion of piperidine rings into molecular structures often leads to better pharmacokinetic and pharmacodynamic properties, making them highly desirable in modern drug discovery. researchgate.netresearchgate.net

Evolution of 1-Benzoylpiperidine as a Key Motif in Drug Discovery and Organic Synthesis

This compound has emerged as a crucial intermediate and structural motif in both drug discovery and organic synthesis. chemimpex.com Its stability and reactivity make it a favored component for chemists aiming to simplify synthesis processes. chemimpex.com In pharmaceutical development, it serves as a key intermediate in the creation of various drugs, especially analgesics and anti-inflammatory agents. chemimpex.com The benzoylpiperidine fragment is metabolically stable and is also seen as a potential bioisostere of the piperazine (B1678402) ring, making it a practical and dependable chemical frame for drug design. mdpi.comnih.govresearchgate.net

The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is critical for the ligand's ability to anchor or orient at the 5-HT2A receptor and is considered a butyrophenone (B1668137) pharmacophore constrained within a six-membered ring. mdpi.com This has led to a large class of therapeutic agents with the benzoylpiperidine fragment being ligands for serotoninergic and dopaminergic receptors for treating neuropsychiatric and neurodegenerative diseases. mdpi.comnih.gov

Scope and Research Trajectories for this compound-Based Compounds

The applications of this compound and its derivatives are expanding into various fields. In neurochemistry, the compound is studied for its potential effects on the central nervous system, making it valuable in neuropharmacology research. chemimpex.com It is also being explored in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. chemimpex.com In material science, this compound is investigated for its properties in creating new materials, such as polymers and coatings that require specific chemical resistance and durability. chemimpex.com

Recent research has focused on the synthesis of novel derivatives. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. nih.gov One compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most potent inhibitors of acetylcholinesterase and has been selected for further development as a potential treatment for dementia. nih.gov Another area of research involves the synthesis of N-benzoyl piperidine tetraoxane (B8471865) analogues using molybdenum trioxide as a catalyst, which have shown significant antiplasmodial activity against Plasmodium falciparum. acs.orgacs.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTROGRGRSPWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228265 | |

| Record name | N-Benzoylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-75-0 | |

| Record name | Benzoylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B678L9IQ0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Benzoylpiperidine and Its Derivatives

Strategies for the Construction of the 1-Benzoylpiperidine Core

Direct Benzoylation of Piperidine (B6355638) and its Precursors

The most straightforward method for synthesizing this compound is the direct acylation of piperidine with benzoyl chloride. orgsyn.org This reaction is typically performed in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct. orgsyn.org Variations of this method can be adapted for precursors like pyridine (B92270), which can be reduced to piperidine and then benzoylated in a one-pot procedure. orgsyn.org For instance, pyridine can be reduced using sodium in absolute alcohol, followed by benzoylation of the resulting piperidine. orgsyn.org

Another approach involves the benzoylation of piperidine precursors that already contain other desired functional groups. For example, ethyl piperidine-4-carboxylate can be directly benzoylated at the nitrogen atom. vulcanchem.com This method is advantageous when synthesizing derivatives with substitution at the 4-position of the piperidine ring. The reaction is often carried out in a suitable solvent like toluene (B28343) with a base such as potassium carbonate. vulcanchem.com

| Reactants | Reagents | Product | Yield | Reference |

| Piperidine, Benzoyl chloride | Sodium hydroxide, Water | This compound | 70-75% | orgsyn.org |

| Pyridine, Benzoyl chloride | Sodium, Absolute alcohol, Sodium hydroxide | This compound | - | orgsyn.org |

| Ethyl piperidine-4-carboxylate, Benzoyl chloride | Potassium carbonate, Toluene | Ethyl this compound-4-carboxylate | - | vulcanchem.com |

This table summarizes common direct benzoylation reactions for the synthesis of this compound and its derivatives.

Ring Formation and Cyclization Approaches to Substituted Piperidines

The construction of the piperidine ring itself is a fundamental aspect of synthesizing substituted this compound derivatives. Numerous cyclization strategies have been developed to create the six-membered ring with various substituents. nih.gov These methods often involve the intramolecular cyclization of linear precursors. nih.govmdpi.com

Key strategies for piperidine ring formation include:

Hydrogenation/Reduction of Pyridines: Substituted pyridines are common precursors for piperidines. Catalytic hydrogenation is a widely used method, although it can require harsh conditions. nih.gov Milder conditions using catalysts like rhodium have also been developed. mdpi.com

Intramolecular Cyclization: Linear molecules containing a nitrogen source and a reactive group can undergo intramolecular cyclization to form the piperidine ring. nih.gov This can involve various reactions such as aza-Michael additions, electrophilic cyclization, and radical cyclizations. nih.govmdpi.com For example, gold(I)-catalyzed intramolecular dearomatization/cyclization has been used to synthesize polysubstituted alkylidene piperidines. mdpi.com

[4+2] Cycloadditions: Diels-Alder type reactions can be employed to construct the piperidine ring with control over stereochemistry. mdpi.com

Ring Expansion: Five-membered rings, such as prolinol derivatives, can be expanded to form six-membered piperidine rings. mdpi.com

| Cyclization Strategy | Key Features | Example Application |

| Hydrogenation of Pyridines | Reduction of the aromatic ring to form a saturated heterocycle. | Synthesis of Melperone, an antipsychotic drug. nih.gov |

| Intramolecular Cyclization | Formation of a C-N or C-C bond to close the ring. | Gold-catalyzed cyclization of N-homopropargyl amides. nih.gov |

| Radical Cyclization | Use of radical initiators to form the piperidine ring. | Triethylborane-initiated radical cyclization of 1,6-enynes. mdpi.com |

This table highlights various ring formation and cyclization approaches for synthesizing substituted piperidines.

Derivatization of Pre-formed Piperidine Rings

Once the piperidine ring is formed, it can be further functionalized to introduce the benzoyl group and other substituents. This approach is common when starting with commercially available, pre-substituted piperidines. nih.govmdpi.com

Common derivatization strategies include:

N-Benzoylation: As discussed previously, the nitrogen of a pre-formed piperidine ring can be readily benzoylated.

Functionalization at C-4: The 4-position of the piperidine ring is a common site for modification. For example, isonipecotic acid (piperidine-4-carboxylic acid) is a versatile starting material. nih.govmdpi.com The carboxylic acid group can be converted to an acyl chloride and then used in a Friedel-Crafts acylation to attach a benzoyl group. nih.govmdpi.com Alternatively, Weinreb amides derived from isonipecotic acid can be used to synthesize ketones at the 4-position. nih.gov

A recent study demonstrated the synthesis of N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues using molybdenum trioxide as a catalyst. nih.gov This involved the initial synthesis of this compound-4-one, which was then reacted with various ketones to form the tetraoxane (B8471865) derivatives. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound derivatives is crucial for many pharmaceutical applications, as different enantiomers or diastereomers can have vastly different biological activities.

Enantioselective Catalysis in Piperidine Ring Formation

The use of chiral catalysts to control the stereochemistry during the formation of the piperidine ring is a powerful strategy for producing enantiomerically enriched products. nih.gov

Examples of enantioselective catalysis include:

Chiral Phosphoric Acid Catalysis: An enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been used to synthesize functionalized chiral piperidines. umich.edu This method can also lead to in situ enantioenrichment of the product. umich.edu

Nickel-Catalyzed Asymmetric Hydroalkylation: A nickel-catalyzed asymmetric migratory hydroalkylation of N-heterocyclic alkenes has been developed for the synthesis of enantioenriched α-alkyl-substituted N-heterocycles. chinesechemsoc.org

Palladium-Catalyzed Cyclization: Enantioselective intramolecular aza-Heck cyclization of alkenylcarbamates using a chiral P-O ligand provides a redox-neutral method for synthesizing a wide range of substrates. nih.gov

| Catalytic System | Reaction Type | Key Feature |

| Chiral Phosphoric Acid | Intramolecular Cyclization | In situ enantioenrichment of the product. umich.edu |

| Nickel/Chiral Ligand | Asymmetric Migratory Hydroalkylation | Synthesis of enantioenriched α-alkyl-substituted piperidines. chinesechemsoc.org |

| Palladium/Chiral P-O Ligand | Aza-Heck Cyclization | Redox-neutral conditions suitable for various substrates. nih.gov |

This table showcases different enantioselective catalytic systems for the synthesis of chiral piperidine rings.

Diastereoselective Approaches for Side-Chain Functionalization

When a chiral center already exists in the molecule, either on the piperidine ring or a side chain, subsequent reactions can be directed to form a specific diastereomer. This is known as diastereoselective synthesis.

One approach involves the use of N-acyliminium ions, where an intramolecular cyclization is initiated under acidic conditions with an alkene nucleophile. usm.edu The conformation of the transition state, often a chair-like structure, can lead to the preferential formation of one diastereomer. usm.edu For example, the cyclization of an N-acyl aminal with a vinylsilane nucleophile under Lewis acid conditions can generate trisubstituted piperidines with high diastereoselective control. usm.edu

Another strategy involves the stereoselective reduction of a ketone to an alcohol. For instance, the reduction of a ketone on a piperidine ring can be influenced by existing stereocenters, leading to the formation of a specific diastereomer of the corresponding alcohol. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves developing cleaner reaction pathways, using less toxic solvents, reducing waste, and employing sustainable catalysts.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative.

One notable solvent-free method involves the condensation of amines and aldehydes catalyzed by SiO2-H3PO4 under microwave irradiation. This approach has been successfully applied to the synthesis of (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines, which are structurally related to this compound. The reaction proceeds with high efficiency, achieving yields of over 85% without the need for a solvent medium. The use of microwave technology accelerates the reaction, significantly reducing reaction times compared to conventional heating.

Another green strategy is the one-pot reductive amination of aldehydes with amines using a tin reagent supported on an ionic liquid as a catalyst. rsc.org This method allows for the synthesis of compounds like 1-benzylpiperidine (B1218667) from benzaldehyde (B42025) and piperidine in a solvent-free environment. rsc.org The process is highly atom-economical, a core principle of green chemistry, as it combines multiple reaction steps into a single operation, thereby reducing waste and energy consumption. researchgate.net

The benefits of these solvent-free approaches are summarized in the table below.

| Method | Catalyst | Conditions | Key Advantage |

| Aldehyde-Amine Condensation | SiO2-H3PO4 | Microwave Irradiation | High yields (>85%), rapid reaction times. |

| Reductive Amination | Tin reagent on ionic liquid | Room Temperature | High atom economy, simplified procedure. rsc.org |

This table summarizes green, solvent-free methods applicable to the synthesis of piperidine derivatives.

The replacement of hazardous and expensive catalysts with sustainable alternatives is crucial for green synthesis. Research has focused on developing efficient, recyclable, and environmentally benign catalytic systems.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and production costs. A novel heterogeneous cobalt catalyst based on titanium nanoparticles has been developed for the hydrogenation of pyridine derivatives to their corresponding piperidines. nih.gov This system demonstrates good yields and selectivity and can be performed in water, the most sustainable solvent. nih.gov

Prussian blue analogues (PBAs), which are coordination polymers of transition metals, have emerged as effective and tunable catalysts. rsc.org For instance, a mixed-metal Cu₀.₈₆Zn₀.₁₄–Co PBA has been identified as a highly active, selective, and recyclable heterogeneous catalyst for the A³ coupling reaction of phenylacetylene, benzaldehyde, and piperidine. rsc.org This multicomponent reaction is inherently atom-efficient and produces water as the only byproduct, making it a very green process for creating complex amine derivatives. rsc.org

Furthermore, inexpensive and abundant metal oxides like molybdenum trioxide (MoO₃) have proven to be efficient catalysts for synthesizing N-benzoyl piperidine analogues in one-pot reactions. acs.org Compared to more expensive and toxic catalysts, MoO₃ offers a more sustainable and cost-effective option. acs.org The use of organic photocatalysts, such as riboflavin (B1680620) (a vitamin B2 derivative), in photoredox catalysis also represents a shift towards more sustainable systems, avoiding the scarce and costly heavy metals like iridium and ruthenium. pharmaron.com

| Catalyst System | Reaction Type | Key Features |

| Cobalt on Titanium Nanoparticles | Pyridine Hydrogenation | Heterogeneous, reusable, effective in water. nih.gov |

| Prussian Blue Analogues (e.g., Cu-Zn-Co PBA) | A³ Coupling | Heterogeneous, recyclable, high atom economy, water as byproduct. rsc.org |

| Molybdenum Trioxide (MoO₃) | One-pot synthesis of tetraoxane analogues | Inexpensive, efficient, effective alternative to precious metal catalysts. acs.org |

| Organic Photocatalysts (e.g., Riboflavin) | Photoredox Fluorodecarboxylation | Environmentally friendly, inexpensive, avoids heavy metals. pharmaron.com |

This table highlights various sustainable catalytic systems used in the synthesis of this compound and its derivatives.

Solvent-Free Reactions and Reduced Reagent Use

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale industrial production of this compound and its derivatives, flow chemistry and continuous processing offer significant advantages over traditional batch methods. vulcanchem.com Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved reaction safety, accelerated kinetics, and higher yields. researchgate.net

A prime example is the scalable photoredox fluorodecarboxylation of this compound-4-carboxylic acid. pharmaron.com Using a continuous flow setup, researchers were able to scale the reaction from 2 grams to 1.5 kilograms. pharmaron.com The flow process allowed for uniform irradiation of the reaction mixture and precise temperature control, achieving excellent conversion (>99%) and a high yield (92%) at the kilogram scale. pharmaron.com This level of throughput, equating to over 6.5 kg per day, demonstrates the power of flow chemistry for efficient, scalable manufacturing. pharmaron.com

The key parameters for the successful scale-up of this process are detailed in the table below.

| Scale | Flow Rate | Residence Time | Conversion | Yield | Throughput |

| 100 g | 100 mL/minute | - | 99% | 93% | - |

| 1.5 kg | - | ~5 minutes | >99% | 92% | 6.56 kg / day |

This table presents data from the scalable flow synthesis of a this compound derivative, showcasing the efficiency of continuous processing. pharmaron.com

Flow chemistry also enables the "telescoping" of reaction steps, where the output from one reactor is fed directly into the next without intermediate purification. This approach was utilized in the multistep continuous flow synthesis of a Mur ligase inhibitor, which involves piperidine-based intermediates. unimi.it By eliminating isolation steps, this method significantly reduces waste, solvent use, and manual labor, further aligning with the principles of green and efficient chemical manufacturing.

Medicinal Chemistry and Pharmacological Applications of 1 Benzoylpiperidine Derivatives

Neuropsychiatric and Neurodegenerative Disorders

Derivatives containing the benzoylpiperidine scaffold have been extensively investigated for their potential to treat complex neurological conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. mdpi.comnih.govchemimpex.com Their mechanism of action often involves interacting with multiple biological targets implicated in the pathophysiology of these disorders. acs.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132), is a primary strategy for managing the symptoms of Alzheimer's disease. nih.gov A deficiency in acetylcholine is linked to the cognitive decline observed in patients. nih.gov Various 1-benzoylpiperidine derivatives have been synthesized and evaluated as potent inhibitors of these enzymes. tandfonline.comnih.gov

Donepezil (B133215), a leading drug for Alzheimer's treatment, features an N-benzylpiperidine core. nih.gov Inspired by its structure, researchers have developed numerous analogues and hybrid molecules that incorporate or mimic this fragment, sometimes by introducing a benzoylpiperidine moiety to enhance or modulate activity. scielo.brrsc.org The strategy involves combining the piperidine (B6355638) scaffold with other pharmacologically active structures to create multi-target-directed ligands. nih.govacs.org

For instance, hybrid compounds combining the N-benzylpiperidine moiety of donepezil with 1,3,4-oxadiazole (B1194373) structures have demonstrated excellent, balanced inhibitory profiles against both human AChE (hAChE) and human BChE (hBChE). acs.org Similarly, quinolone-benzylpiperidine hybrids have been developed as effective AChE inhibitors with high selectivity over BChE. nih.gov Another approach involved replacing the indanone part of donepezil with a phthalazinone nucleus, leading to compounds that were equipotent inhibitors of both AChE and BChE. scielo.br Benzylpiperidine-derived hydrazones have also been investigated as dual inhibitors of both cholinesterases and monoamine oxidases. researchgate.net One such hydrazone derivative, compound 8 , showed high potency against AChE with an IC₅₀ value of 0.064 µM, which is comparable to donepezil. researchgate.net

| Compound/Derivative Class | Target Enzyme(s) | Reported Activity (IC₅₀) | Citation(s) |

| Benzylpiperidine-1,3,4-oxadiazole hybrids (6g , 10f ) | hAChE, hBChE | Moderate to excellent inhibition | acs.org |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15b ) | AChE, BChE | 0.39 µM (AChE), 0.66 µM (BChE) | tandfonline.com |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15j ) | AChE, BChE | 0.39 µM (AChE), 0.16 µM (BChE) | tandfonline.com |

| Benzylpiperidine-derived hydrazone (8 ) | AChE, MAO-A, MAO-B | 0.064 µM (AChE) | researchgate.net |

| Phthalazin-1(2H)-one-donepezil hybrid (33 ) | AChE, BChE | Dual inhibitor | rsc.org |

| Phthalazinone-donepezil analogue (73 ) | AChE, BChE | 3.45 µM (AChE), 5.50 µM (BChE) | scielo.br |

By inhibiting AChE and BChE, this compound derivatives effectively increase the concentration and duration of action of acetylcholine in the synaptic cleft. nih.gov This enhancement of cholinergic neurotransmission is a key mechanism for improving cognitive function in neurodegenerative diseases. nih.gov For example, a family of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment was found to have AChE inhibitory activity as potent as the reference drug tacrine. nih.gov One compound from this series was also able to reverse neuromuscular blockade, further demonstrating its impact on the cholinergic system. nih.gov

Donepezil Analogues and Hybrid Structures

Monoamine Oxidase (MAO-A/B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. mdpi.com Inhibitors of these enzymes are used in the treatment of Parkinson's disease and depression. frontiersin.org The development of new reversible and selective MAO inhibitors is a significant area of research. mdpi.com

Several series of N-benzylpiperidine derivatives have been synthesized and found to be potent and selective inhibitors of MAO-B over MAO-A. mdpi.comdntb.gov.ua For example, a study of 24 pyridazinobenzylpiperidine derivatives revealed that most compounds were more effective at inhibiting MAO-B. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies showed that it acts as a competitive and reversible inhibitor. mdpi.com In another study, benzylpiperidine-derived hydrazones were designed as dual inhibitors, with compound 5 showing the strongest inhibition against both MAO-A (IC₅₀ = 0.26 µM) and MAO-B (IC₅₀ = 0.116 µM). researchgate.net

| Compound/Derivative | Target Enzyme | Reported Activity (IC₅₀) | Selectivity (SI) | Citation(s) |

| Pyridazinobenzylpiperidine (S5 ) | MAO-B | 0.203 µM | 19.04 (MAO-B/MAO-A) | mdpi.com |

| Pyridazinobenzylpiperidine (S15 ) | MAO-A | 3.691 µM | - | mdpi.com |

| Pyridazinobenzylpiperidine (S16 ) | MAO-B | 0.979 µM | - | mdpi.com |

| Benzylpiperidine-derived hydrazone (5 ) | MAO-A / MAO-B | 0.26 µM / 0.116 µM | - | researchgate.net |

| Benzylpiperidine-derived hydrazone (8 ) | MAO-A / MAO-B | 2.55 µM / 1.47 µM | - | researchgate.net |

Serotoninergic and Dopaminergic Receptor Ligands

The serotoninergic (5-HT) and dopaminergic (D) systems play crucial roles in modulating mood, cognition, and motor control, and their dysregulation is implicated in numerous neuropsychiatric disorders, including schizophrenia, depression, and anxiety. mdpi.comnih.gov The benzoylpiperidine scaffold is a key structural element in many ligands targeting these receptor systems. researchgate.netmdpi.com

The 4-(p-fluorobenzoyl)piperidine fragment is a crucial component of potent and selective 5-HT₂A receptor antagonists like Ketanserin and Altanserin. researchgate.netmdpi.com This fragment is considered essential for the ligand's orientation and anchoring at the 5-HT₂A receptor. mdpi.com Altanserin, a derivative of ketanserin, is a highly selective 5-HT₂A antagonist that is often radiolabeled with fluorine-18 (B77423) ([¹⁸F]altanserin) for use in positron emission tomography (PET) imaging to study the distribution of 5-HT₂A receptors in the brain. mdpi.comsnmjournals.orgnih.gov The benzoylpiperidine structure is also present in other potent 5-HT₂A ligands. For instance, compound 34 , a 2-aminomethyl-1,2,3,9-tetrahydro-4H-carbazole-4-one derivative, showed a notable affinity for 5-HT₂A receptors (pKᵢ = 8.04) and a lower affinity for D₂ receptors, suggesting a potential atypical antipsychotic profile. nih.gov Similarly, 1-tetralol derivative 52 , which bears a 4-(4-fluoro-2-hydroxybenzoyl)piperidinyl fragment, displayed a high affinity for 5-HT₂A receptors (pKᵢ of 8.35). mdpi.comnih.gov

| Compound | Target Receptor(s) | Reported Affinity (Kᵢ or pKᵢ) | Citation(s) |

| Ketanserin | 5-HT₂A | High affinity antagonist | mdpi.comnih.gov |

| Altanserin | 5-HT₂A | High affinity antagonist | mdpi.comsnmjournals.org |

| Compound 31 | 5-HT₂A / 5-HT₁A | 1.1 nM / 68 nM (IC₅₀) | nih.gov |

| Compound 32 | 5-HT₂A / D₂ | 6.0 nM / 12 nM (IC₅₀) | nih.gov |

| Compound 34 | 5-HT₂A / D₂ | 8.04 / 6.25 (pKᵢ) | nih.gov |

| Compound 35 | 5-HT₂A, D₁, D₂, D₄ | Notable affinity | mdpi.com |

| Compound 52 | 5-HT₂A / D₂ | 8.35 / 6.19 (pKᵢ) | mdpi.comnih.gov |

| Compound 63 | 5-HT₇ / 5-HT₂A | 2 nM / 4 nM (Kᵢ) | nih.gov |

| Compound 64 | 5-HT₇ / 5-HT₂A | 2 nM / 27 nM (Kᵢ) | nih.gov |

D1 and D2 Receptor Modulation

Derivatives of this compound have been investigated for their ability to modulate dopamine receptors, which are crucial targets in the treatment of neuropsychiatric disorders like schizophrenia. Dopamine receptors are categorized into D1-like and D2-like families, with the latter (D2, D3, and D4) being particularly implicated in the pathophysiology of schizophrenia. mdpi.com

The antipsychotic potential of drugs is often assessed by Meltzer's ratio, which is the ratio of the binding affinity (pKi) for serotonin 5-HT2A receptors to that of dopamine D2 receptors. mdpi.com A ratio greater than 1.12 is characteristic of atypical antipsychotics, which are generally associated with a lower incidence of extrapyramidal side effects (EPS). mdpi.com

One notable derivative, compound 35 , which features a 4-(p-fluorobenzoyl)piperidine moiety, has demonstrated significant affinity for D1, D2, and D4 receptors. mdpi.com Its pKi 5-HT2A/D2 ratio falls within the range of typical antipsychotics, suggesting a potential for catalepsy but less so than the reference compound haloperidol. mdpi.com Another compound, 32 , acts as a mixed ligand for 5-HT2A and D2 receptors, with IC50 values of 6.0 nM and 12 nM, respectively. nih.gov

In contrast, a series of benzoylpiperidines (47–49 ) characterized by a p-fluorobenzoyl moiety showed high affinity for 5-HT2A receptors (pKi ranging from 7.59 to 7.76) but lacked affinity for D2 receptors (pKi < 5). mdpi.com This selectivity was attributed to the ability of these compounds to form a hydrogen bond with a serine residue in the 5-HT2A receptor, an interaction that is absent with a corresponding cysteine residue in the D2 receptor. mdpi.com

Rewarding effects of 1-benzylpiperazine, a related compound, were found to be attenuated by a dopamine D1-like receptor antagonist, SCH23390, but not by a D2-like receptor antagonist, raclopride, in animal studies. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Target Receptors | Affinity (IC50/pKi) | Reference |

|---|---|---|---|

| 35 | D1, D2, D4 | Notable affinity | mdpi.com |

| 32 | D2 | 12 nM (IC50) | nih.gov |

| 47-49 | D2 | < 5 (pKi) | mdpi.com |

Sigma (σ1/σ2) Receptor Ligands

Sigma receptors, comprising σ1 and σ2 subtypes, are attractive targets for the development of therapeutics for neurological disorders. mdpi.com this compound derivatives have been extensively studied as ligands for these receptors.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated high affinity for σ1 receptors and lower to moderate affinity for σ2 receptors. acs.org The parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide (1) , displayed a Ki value of 3.90 nM for σ1 receptors and 240 nM for σ2 receptors. acs.org Substitution on the phenylacetamide aromatic ring significantly influenced binding affinity. acs.org For instance, the 2-fluoro-substituted analog, 11 , exhibited the highest selectivity for σ1 receptors, with a Ki of 3.56 nM for σ1 and 667 nM for σ2. acs.org

Another study on 1-aralkyl-4-benzylpiperidine derivatives revealed that these compounds are generally selective for sigma receptors over serotonin 5-HT(1A) and dopamine D(2) receptors. nih.govresearchgate.net However, compounds 9aa , 9ba , and 9ab showed remarkable affinity for both sigma and 5-HT(1A) receptors, with Ki values in the nanomolar range, while being selective against D2 receptors. nih.govresearchgate.net

Research on spipethiane (B1248806) (77 ), a potent and selective σ1 receptor ligand, and its derivatives, some of which contain a benzoylpiperidine fragment, has provided further insights into the structure-activity relationships of σ1 receptor ligands. mdpi.com Spipethiane itself has Ki values of 0.50 nM and 416 nM for σ1 and σ2 receptors, respectively. mdpi.com

In a series of prezamicol and trozamicol analogues, compounds with substituted benzyl (B1604629) groups generally showed a preference for σ1 receptor binding. nih.gov Compound 14a , [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone, displayed exceptionally high affinity and selectivity for the σ1 receptor, with a Ki of 0.48 nM and a σ1/σ2 selectivity of over 3600-fold. nih.gov

The length of the linker between the 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring was found to be a critical determinant of σ1 receptor affinity in another class of derivatives. mdpi.com Increasing the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in enhanced hσ1R affinity. mdpi.com Compound 5 in this series, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high σ1R affinity (Ki = 1.45 nM) and a 290-fold selectivity over the σ2R subtype. mdpi.com

Table 2: Sigma Receptor Binding Affinities of Selected this compound Derivatives

| Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|

| 1 | 3.90 nM | 240 nM | 61.5 | acs.org |

| 11 | 3.56 nM | 667 nM | 187.4 | acs.org |

| Spipethiane (77) | 0.50 nM | 416 nM | 832 | mdpi.com |

| 14a | 0.48 nM | >1728 nM | >3600 | nih.gov |

| 5 | 1.45 nM | 420.5 nM | 290 | mdpi.com |

Amelioration of Amyloid-beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease (AD). Several this compound derivatives have been investigated for their potential to inhibit this process.

A series of N-benzylpiperidine derivatives were designed as multi-target-directed ligands for AD. nih.gov Among them, compound 23 , 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, demonstrated significant Aβ anti-aggregation activity, showing 72.5% inhibition at a concentration of 10 μM. nih.gov

Another study focused on benzylpiperazine and N-benzylpiperidine hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol. researchgate.net Compounds 5d and 5f from this series significantly reduced the formation of Aβ aggregates. researchgate.net Furthermore, a related compound, 5AD , also exhibited anti-Aβ aggregation activity in both self-induced and AChE-induced thioflavin T assays. researchgate.net

In a study of benzofuran (B130515) piperidine derivatives, compounds 3a , 3h , and 3i were identified as potent multifunctional Aβ anti-aggregants. doi.org Compound 3h showed 57.71% inhibition of self-induced Aβ(25-35) aggregation. doi.org These compounds were also found to prevent cell apoptosis induced by Aβ(25-35) peptides in SH-SY5Y cells. doi.org

N-benzylpiperidine derivatives have also been reported to have a dual inhibitory effect on both Aβ and tau aggregation. nih.gov Furthermore, a study on N'- (4-benzylpiperidin-1-yl)alkylamine derivatives, 5h and 5k , confirmed their ability to prevent β-sheet aggregation and fibril formation. researchgate.net These compounds were shown to interfere with the rate of peptide nucleation, leading to shorter fibrillar aggregates. researchgate.net

Table 3: Anti-Amyloid-beta Aggregation Activity of Selected this compound Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 23 | Aβ anti-aggregation | 72.5% inhibition at 10 μM | nih.gov |

| 3h | Self-induced Aβ(25-35) aggregation | 57.71% inhibition | doi.org |

| 5h and 5k | β-sheet aggregation and fibril formation | Prevention of aggregation | researchgate.net |

Neuroprotective Effects and Antioxidant Activity

Neuroprotection and antioxidant activity are crucial therapeutic strategies for neurodegenerative diseases. A significant portion of research on benzoylpiperidine-based therapeutic agents has focused on their neuroprotective effects. nih.govmdpi.com

One study identified compound 80 , a benzoylpiperidine derivative, as having a higher neuroprotective effect compared to Donepezil, a standard AD drug. mdpi.com It significantly reduced escape latency in a Morris water maze model and restored normal levels of biochemical mediators of oxidative stress in mouse brain homogenates. mdpi.com

In a series of benzofuran piperidine derivatives, compounds 3a and 3h demonstrated significant neuroprotective effects against Aβ(25-35) peptide-induced cell death in SH-SY5Y cells, with cell viability of 105% and 101%, respectively. doi.org These compounds also prevented the formation of intracellular reactive oxygen species (ROS). doi.org The antioxidant capacity of some of these derivatives was evaluated using the DPPH radical scavenging assay, with compound 3i showing the highest activity (21.64% scavenging at 50 μM). doi.org

N-benzylpiperidine derivatives have also been shown to possess neuroprotective properties. nih.gov Compounds d5 and d10 exhibited promising neuroprotective activities in PC-12 cells. nih.gov Another study on 4,5-dimethoxy-2-nitrobenzohydrazide and 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives identified six compounds with potent antioxidant properties in the ORAC assay, with values comparable to or more potent than standard antioxidants. researchgate.net

Furthermore, N'- (4-benzylpiperidin-1-yl)alkylamine derivatives 5h and 5k exerted neuroprotective action on SH-SY5Y cells against Aβ and H2O2-mediated cell death by inhibiting ROS generation. researchgate.net

Table 4: Neuroprotective and Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 80 | Morris water maze | Reduced escape latency | mdpi.com |

| 3a | Neuroprotection against Aβ(25-35) | 105% cell viability | doi.org |

| 3h | Neuroprotection against Aβ(25-35) | 101% cell viability | doi.org |

| 3i | DPPH radical scavenging | 21.64% at 50 μM | doi.org |

| d5 and d10 | Neuroprotection in PC-12 cells | Promising activity | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov The inhibition of HDACs, particularly HDAC6, is considered a promising therapeutic strategy for CNS diseases. nih.gov

A series of N-benzyl piperidine derivatives were designed as dual inhibitors of HDAC and acetylcholinesterase (AChE). nih.gov Compounds d5 and d10 from this series exhibited potent dual enzyme inhibition, with HDAC IC50 values of 0.17 μM and 0.45 μM, respectively. nih.gov

In another study, a hybrid strategy combining HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists led to the development of benzylpiperazine derivatives. nih.gov Compound 2 in this series showed isozyme-selective inhibition against HDAC6 with an IC50 of 0.11 μM. nih.gov

Research on 1-benzhydryl-piperazine-based HDAC inhibitors identified compound 9b as the most potent HDAC6 inhibitor with an IC50 of 0.031 μM. nih.gov This compound also displayed high selectivity for HDAC6 over other HDAC isoforms. nih.gov

The N-benzyl piperidine moiety of the Alzheimer's drug donepezil has been utilized as a cap group for HDAC inhibitors. researchgate.net This approach led to the identification of compound 54 , which combines the N-benzyl piperidine moiety with zinc-binding groups like hydroxamic acid. researchgate.net

Table 5: HDAC Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| d5 | HDAC | 0.17 μM | nih.gov |

| d10 | HDAC | 0.45 μM | nih.gov |

| 2 | HDAC6 | 0.11 μM | nih.gov |

| 9b | HDAC6 | 0.031 μM | nih.gov |

Research in Neuropharmacology

The this compound scaffold is a versatile building block in neuropharmacology research. chemimpex.com It is utilized in the synthesis of compounds targeting various components of the central nervous system. chemimpex.com

Studies have investigated the effects of (R)-3-Amino-1-benzylpiperidine derivatives on serotonin receptors, with modifications to the benzyl group significantly altering receptor affinity, suggesting potential for developing new antidepressants.

N-benzylpiperidines have also been studied as acetylcholinesterase (AChE) inhibitors using comparative molecular field analysis (CoMFA). nih.gov This research is particularly relevant for neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature.

Furthermore, the synthesis of N-benzoyl piperidine tetraoxane (B8471865) analogues has been explored for their antiplasmodial activity, which could have implications for neurological complications associated with malaria. nih.govacs.org

Oncology and Antiproliferative Activity

Beyond neuropharmacology, this compound derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.com

Several derivatives have shown antiproliferative activity against various cancer cell lines. For instance, compound 18 , a benzoylpiperidine derivative, exhibited notable antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 μM. nih.gov

Compound 19 , another benzoylpiperidine derivative, also displayed good inhibition of cell viability in ovarian cancer cells OVCAR-3 and COV318, with IC50 values of 31.5 and 43.9 μM, respectively. nih.gov Further structural modifications led to compound 20 , which significantly inhibited the cell growth of different human breast, ovarian, and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 μM. nih.gov

Diarylsulfide benzoylpiperidine-based MAGL inhibitors, such as compounds 22–24 , have also shown remarkable antiproliferative activity in a panel of nine different cancer cells, with IC50 values in the range of 0.32–12 μM. nih.gov

The synthesis of novel anticancer agents using (R)-3-Amino-1-benzylpiperidine as a precursor has also been explored, with the resulting compounds showing promising cytotoxic activity against various cancer cell lines.

Table 6: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Lines | IC50 | Reference |

|---|---|---|---|

| 18 | MDA-MB-231, MCF-7, COV318, OVCAR-3 | 19.9 - 75.3 μM | nih.gov |

| 19 | OVCAR-3, COV318 | 31.5 μM, 43.9 μM | nih.gov |

| 20 | Breast, ovarian, and colorectal cancer cells | 7.9 - 92 μM | nih.gov |

| 22-24 | Various cancer cells | 0.32 - 12 μM | nih.gov |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition in Cancer Progression

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comresearchgate.net This enzyme is overexpressed in various aggressive cancer cells and primary tumors, where it contributes to the production of pro-tumorigenic signaling lipids by supplying free fatty acids. mdpi.comnih.govresearchgate.net Consequently, the development of MAGL inhibitors has emerged as a promising strategy for cancer therapy. mdpi.comencyclopedia.pub

Reversible MAGL Inhibitors

While many irreversible MAGL inhibitors have been developed, concerns about side effects associated with chronic inhibition have spurred research into reversible inhibitors. mdpi.comresearchgate.net Reversible inhibitors offer the potential for partial and transient MAGL inhibition, which may avoid disruptions to the endocannabinoid system. mdpi.com

In this context, computational studies led to the discovery of a this compound derivative, compound 18 , as a reversible and competitive inhibitor of human MAGL with an IC₅₀ value of 11.7 µM. mdpi.com Further optimization of this scaffold, including the introduction of a hydroxyl group on the phenylamidic ring, resulted in compound 19 , a more potent reversible MAGL inhibitor with an IC₅₀ of 0.84 µM. mdpi.com Subsequent development led to even more potent second-generation diarylsulfide derivatives, such as compound 21 , which exhibited an IC₅₀ of 30 nM and high selectivity for MAGL over other enzymes like FAAH and ABHD-6/-12. mdpi.com Further optimization of compound 21 by introducing substituents on the distal phenyl ring of the diarylsulfide moiety yielded compounds 22 , 23 , and 24 , with IC₅₀ values in the low nanomolar range (1.26, 1.50, and 1.86 nM, respectively). mdpi.com Another potent and selective reversible MAGL inhibitor, compound 20 , featuring an i-propyl group on the benzoyl moiety and a fluorine atom on the phenolic group, displayed an IC₅₀ of 80 nM. mdpi.comacs.org

A newer class of benzylpiperidine-based MAGL inhibitors has also been synthesized, leading to the identification of compound 13 as a highly potent reversible and selective inhibitor with an IC₅₀ of 2.0 nM. nih.govresearchgate.net

Table 1: Reversible MAGL Inhibitors Based on the this compound Scaffold

| Compound | Key Structural Features | MAGL IC₅₀ | Inhibition Type | Selectivity |

| 18 | Benzoylpiperidine with p-methoxy on phenylamidic ring | 11.7 µM | Reversible, Competitive | Not specified |

| 19 | Benzoylpiperidine with m-hydroxyl on phenylamidic ring | 0.84 µM | Reversible | Selective over FAAH |

| 20 | 4-isopropyl-benzoyl, p-fluoro-phenolic group | 80 nM | Reversible | Selective over other ECS enzymes and CB1/2 receptors |

| 21 | Diarylsulfide linker | 30 nM | Reversible | Selective over FAAH, ABHD-6/-12, CB1R, and CB2R |

| 22-24 | Diarylsulfide linker with meta-substituents | 1.26-1.86 nM | Not specified | Not specified |

| 13 | Benzylpiperidine scaffold | 2.0 nM | Reversible, Competitive | Selective over FAAH, CB1, CB2, ABHD6, and ABHD12 |

Antiproliferative Effects on Cancer Cell Lines

Several this compound-based MAGL inhibitors have demonstrated significant antiproliferative activity against various cancer cell lines. Compound 18 showed notable activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC₅₀ values ranging from 19.9 to 75.3 µM. mdpi.com Its more potent successor, compound 19 , also inhibited cell viability in ovarian cancer cell lines OVCAR-3 and COV318, which overexpress MAGL, with IC₅₀ values of 31.5 and 43.9 µM, respectively. mdpi.com

The highly potent inhibitor, compound 20 , significantly inhibited the growth of human breast, ovarian, and colorectal cancer cells, with IC₅₀ values between 7.9 and 92 µM. mdpi.com The diarylsulfide derivative, compound 21 , also displayed antiproliferative activity in a panel of cancer cell lines, including a pancreatic ductal adenocarcinoma (PDAC) primary cell culture (PDAC-3), where it had an IC₅₀ of 9.28 µM. mdpi.com The even more potent diarylsulfides 22–24 exhibited remarkable antiproliferative activity in nine different cancer cell lines, with IC₅₀ values in the range of 0.32–12 µM. mdpi.com The benzylpiperidine-based inhibitor, compound 13 , also showed antiproliferative activity and induced apoptosis in primary pancreatic cancer cultures. nih.govresearchgate.netacs.org

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Lines | IC₅₀ Values |

| 18 | MDA-MB-231, MCF-7 (breast), COV318, OVCAR-3 (ovarian) | 19.9 - 75.3 µM |

| 19 | OVCAR-3, COV318 (ovarian) | 31.5 µM, 43.9 µM |

| 20 | Breast, ovarian, and colorectal cancer cells | 7.9 - 92 µM |

| 21 | Pancreatic ductal adenocarcinoma (PDAC-3) | 9.28 µM |

| 22-24 | Nine different cancer cell lines | 0.32 - 12 µM |

| 13 | Primary pancreatic cancer cultures | Antiproliferative activity observed |

Inhibition of Cell Growth in Cancer Organoids

The therapeutic potential of these compounds is further supported by their activity in more complex, three-dimensional cancer models. Second-generation benzoylpiperidine derivatives have been shown to inhibit cell growth in cancer organoids derived from patients with high-grade serous ovarian cancer. researchgate.netnih.gov These compounds also demonstrated inhibitory effects on primary cells from pancreatic ductal adenocarcinoma that closely resembled the original tumors in terms of genetic and histological features. researchgate.netnih.gov This suggests that these inhibitors could be effective in a more clinically relevant setting. researchgate.netnih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks. nih.gov Inhibiting PARP-1 is a validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netmdpi.com Structure-based drug design has led to the development of novel piperidine-based benzamide (B126) derivatives as potent PARP-1 inhibitors. nih.gov While the provided information highlights the development of piperidine-based PARP-1 inhibitors, specific examples directly incorporating the this compound scaffold are not detailed in the search results. However, the broader class of piperidine derivatives has shown significant promise in this area. For instance, compounds 6a and 15d , which are piperidine-based benzamide derivatives, demonstrated potent PARP-1 inhibition with IC₅₀ values of 8.33 nM and 12.02 nM, respectively. nih.gov These compounds also exhibited strong antiproliferative effects against the MDA-MB-436 breast cancer cell line. nih.gov

Tankyrase (TNKS) Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that regulate various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. nih.govoncotarget.com A screening hit containing a benzoylpiperidine moiety, compound 27 , was identified as a tankyrase inhibitor. nih.gov This led to the synthesis of a series of benzoylpiperidine-based TNKS inhibitors. nih.gov Among these, compound 28 emerged as a potent and highly selective inhibitor of TNKS1 and TNKS2, with a 5000-fold selectivity over PARP-1 and PARP-2. nih.gov It also demonstrated oral activity as an antagonist of the Wnt pathway in mice, with favorable pharmacokinetic properties. nih.gov

Identification as Lead Compounds in Electrophile-Fragment Screening

Electrophile-fragment screening is a powerful method for identifying lead compounds in drug discovery. This technique has successfully identified (R)-3-Amino-1-benzylpiperidine, a related piperidine derivative, as a potential lead compound for developing therapeutics targeting various enzymes involved in cancer progression. While not a direct this compound, this finding underscores the value of the broader piperidine scaffold in generating starting points for the development of new anticancer agents.

Metabolic and Endocrine Disorders

Metabolic syndrome is a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia, which increases the risk of developing type 2 diabetes and cardiovascular disease. bioorganica.org.ua The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Stearoyl-CoA desaturase-1 (SCD-1) are two key strategies being explored for the treatment of these disorders. nih.govacs.org

The benzoylpiperidine fragment has been identified as a key structural element in the development of inhibitors for both enzymes. rsc.org

SCD-1 Inhibitors: SCD-1 is a critical enzyme in lipogenesis, converting saturated fatty acids into monounsaturated fatty acids. researchgate.net Its inhibition is considered a promising approach for treating obesity and related metabolic diseases. researchgate.net Medicinal chemistry efforts have successfully replaced piperazine-based SCD-1 inhibitors with more potent benzoylpiperidine analogues. nih.govresearchgate.net Optimization of this benzoylpiperidine-based scaffold led to the identification of compound 24 (6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-yl-ethyl)amide). nih.gov This compound showed potent inhibition of both human and murine SCD-1 and demonstrated the ability to lower plasma triglycerides in Zucker fatty rats after oral administration. nih.gov

11β-HSD1 Inhibitors: The enzyme 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) to active cortisol within key metabolic tissues like the liver and adipose tissue. google.com Overactivity of this enzyme is linked to central obesity and insulin resistance. google.com Consequently, inhibiting 11β-HSD1 is an attractive therapeutic strategy. bioorganica.org.uarhhz.net A series of novel amide and urea (B33335) 11β-HSD1 inhibitors containing a piperidine core have been developed, with some showing efficacy in diabetic mouse models by reducing blood glucose levels. researchgate.net The benzoylpiperidine structure is considered a valuable component in the design of these inhibitors. researchgate.net

Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition

Stearoyl-CoA desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. rsc.org Dysregulation of SCD-1 activity has been implicated in various metabolic disorders, including obesity and insulin resistance. researchgate.net Consequently, the development of SCD-1 inhibitors has become a significant area of research.

Researchers have identified several this compound derivatives as potent SCD-1 inhibitors. researchgate.net Starting from a known piperazine-based SCD-1 inhibitor, scientists developed more potent analogs containing the benzoylpiperidine scaffold. nih.gov Optimization of these structures led to the identification of compound 24 , 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-yl-ethyl)amide, which demonstrated strong inhibitory activity against both human and murine SCD-1. nih.gov

Further exploration of benzoylpiperidine derivatives involved cyclization to create spiropiperidine-based SCD-1 inhibitors. researchgate.net One such derivative, 19 , 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4'-piperidine], exhibited powerful in vitro and in vivo inhibitory activity against SCD-1 in mice. researchgate.net

| Compound | Structure | Activity |

| 24 | 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-yl-ethyl)amide | Potent human and murine SCD-1 inhibitor. nih.gov |

| 19 | 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4'-piperidine] | Powerful in vitro and in vivo SCD-1 inhibition. researchgate.net |

Plasma Triglyceride Lowering Effects

Elevated plasma triglycerides are a significant risk factor for cardiovascular disease. frontiersin.org The inhibition of SCD-1 by this compound derivatives has been shown to have a direct impact on lowering plasma triglyceride levels.

Compound 24 , the potent SCD-1 inhibitor, demonstrated a dose-dependent reduction in plasma triglycerides in Zucker fatty rats after seven days of oral administration. rsc.orgnih.gov This effect is attributed to the inhibition of liver SCD-1 activity. researchgate.net The reduction in plasma triglycerides is a result of decreased production of very-low-density lipoprotein (VLDL), which is responsible for transporting triglycerides from the liver. lipid.org

Anti-inflammatory and Pain Management

The this compound scaffold has been incorporated into molecules designed for anti-inflammatory and analgesic purposes. encyclopedia.pub Inflammation is a complex biological response implicated in numerous diseases, and its management is a key therapeutic goal. nih.gov

Research has shown that certain 4-benzylpiperidine (B145979) derivatives possess anti-inflammatory properties. innovareacademics.inrjptonline.org In vitro studies demonstrated that 4-benzylpiperidine can inhibit heat-induced albumin denaturation and proteinase activity, both of which are implicated in the inflammatory process. innovareacademics.in These findings suggest that the 4-benzylpiperidine structure could be a valuable starting point for developing new anti-inflammatory drugs. innovareacademics.in

Furthermore, hybrid molecules containing the this compound moiety have been investigated. For instance, pyridazine (B1198779) derivatives incorporating a piperazine (B1678402) or piperidine ring have shown significant analgesic and anti-inflammatory activities in animal models. pcbiochemres.com Some of these compounds exhibited potency greater than that of aspirin (B1665792) in reducing pain, with the added benefit of reduced gastrointestinal side effects. pcbiochemres.com

Cardiovascular Agents

Antihypertensive Agents

The this compound framework is a component of several cardiovascular agents, particularly those with antihypertensive properties. nih.govresearchgate.net A notable example is Ketanserin, a drug used clinically as an antihypertensive agent, which features a 4-(p-fluorobenzoyl)piperidine fragment. nih.govresearchgate.net This fragment is considered crucial for the drug's activity. mdpi.com

The antihypertensive effect of many of these compounds is attributed to their ability to act as alpha-1 adrenergic receptor blockers. derangedphysiology.com By blocking these receptors, they reduce the vasoconstrictive effects of catecholamines, leading to vasodilation and a decrease in blood pressure. derangedphysiology.com

Anti-arrhythmic Properties

Derivatives of this compound have also been investigated for their potential as anti-arrhythmic agents. nih.govresearchgate.net The anti-arrhythmic effects of some piperidine and piperazine derivatives are often linked to their α1-adrenolytic properties. nih.gov

Studies on 1,4-disubstituted piperazine derivatives, which share structural similarities with some benzoylpiperidine compounds, have shown strong anti-arrhythmic activity in models of adrenaline-induced arrhythmia and ischemia-reperfusion. nih.gov The introduction of a fluorinated ethynylpiperidine derivative has been shown to result in local anesthetic and antiarrhythmic activities. ontosight.ai

Tyrosinase Inhibition and Skin Permeability Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. nih.gov Inhibition of tyrosinase is a target for developing agents for hyperpigmentation disorders and for cosmetic skin-lightening applications. mdpi.com

A series of piperidine amides of benzoic and cinnamic acid derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.gov Among these, benzoylpiperidine analogues showed promise. nih.govacs.org For example, compound 5b , a benzylpiperidine analogue, was identified as a potent tyrosinase inhibitor with balanced lipophilicity and adequate skin permeability. nih.govacs.org Molecular docking studies suggest that the benzyl substituent plays an important role in the interaction with the enzyme's active site. nih.govresearchgate.net

The inhibitory activity of these compounds was found to be competitive with the enzyme's substrate, and they did not exhibit significant cytotoxicity in mammalian cells. nih.govresearchgate.net These findings highlight the potential of this compound derivatives as safe and effective tyrosinase inhibitors for dermatological applications. nih.gov

| Compound | Structure | Activity |

| 5b | Benzylpiperidine analogue | Potent tyrosinase inhibitor with a pIC50 of 4.99 in the monophenolase assay. nih.govacs.org |

Other Therapeutic Applications (e.g., Anti-ulcer Activity)

The exploration of this compound derivatives has extended to various therapeutic areas, including the investigation of their potential anti-ulcer properties. Research into compounds containing the piperidine moiety has revealed promising gastroprotective effects. While direct studies on a wide range of simple this compound derivatives for anti-ulcer activity are not extensively documented in publicly available research, the significance of the piperidine scaffold in this context has been highlighted through the synthesis and evaluation of more complex hybrid molecules.

A notable area of research has been the development of dihydropyrimidinone-piperidine hybrids, which have been assessed for their ability to protect against gastric ulcers. eurekaselect.comnih.govnih.gov In these studies, the piperidine ring, a core component of this compound, is considered an important pharmacophore that may contribute to the observed anti-secretory and anti-ulcer activities. nih.gov

One study focused on a series of novel dihydropyrimidinone-piperidine hybrids and evaluated their anti-ulcer effects in an in vivo model of ethanol-induced gastric ulcers. eurekaselect.comnih.gov From the synthesized compounds, several demonstrated significant protective activity. The most potent compounds from this initial screening were then subjected to further evaluation in different in vivo anti-ulcer models to better understand their anti-secretory and cytoprotective mechanisms. eurekaselect.comnih.govnih.gov The findings indicated that the active compounds were capable of inhibiting the formation of gastric ulcers and promoting the secretion of gastric mucin, a key component of the gastric mucosal defense system. eurekaselect.comnih.govnih.govresearchgate.net

The research identified that the combination of the dihydropyrimidinone and piperidine scaffolds in a hybrid molecule could lead to compounds with significant anti-ulcer efficacy. nih.gov This approach leverages the known biological activities of both moieties to create novel therapeutic agents.

The following table summarizes the anti-ulcer activity of selected dihydropyrimidinone-piperidine hybrid compounds in an ethanol-induced ulcer model.

| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SE) | % Protection |

|---|---|---|---|

| Control | - | 7.66 ± 0.21 | - |

| Compound 3 | 12.5 | 5.50 ± 0.22 | 28.2 |

| 25 | 4.16 ± 0.30 | 45.7 | |

| 50 | 2.83 ± 0.30 | 63.1 | |

| Compound 8 | 12.5 | 5.16 ± 0.30 | 32.6 |

| 25 | 3.83 ± 0.30 | 50.0 | |

| 50 | 2.50 ± 0.22 | 67.4 | |

| Compound 11 | 12.5 | 4.83 ± 0.30 | 37.0 |

| 25 | 3.50 ± 0.22 | 54.3 | |

| 50 | 2.33 ± 0.21 | 69.6 | |

| Compound 15 | 12.5 | 4.50 ± 0.22 | 41.3 |

| 25 | 3.16 ± 0.30 | 58.7 | |

| 50 | 2.16 ± 0.30 | 71.8 | |

| Ranitidine (Standard) | 50 | 2.00 ± 0.25 | 73.9 |

Data sourced from a study on dihydropyrimidinone-piperidine hybrids. nih.gov

Further investigations into the most potent compounds revealed their efficacy in other ulcer models, such as those induced by 0.2 M NaOH and 25% NaCl, confirming their gastroprotective potential. nih.gov Compound 15, at a dose of 50 mg/kg, was identified as the most active anti-ulcer agent in this series. eurekaselect.comnih.gov These findings underscore the potential of incorporating the piperidine scaffold, and by extension the this compound framework, in the design of novel anti-ulcer drugs. nih.gov

Structure Activity Relationship Sar Studies of 1 Benzoylpiperidine Analogues

Impact of Substituent Position and Electronic Effects on Biological Activity

The electronic properties and position of substituents on the aromatic rings of 1-benzoylpiperidine analogues are determinant factors for their biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, profoundly influences ligand-receptor interactions and enzyme inhibition.

Research on N-(1-benzylpiperidin-4-yl)phenylacetamides as ligands for sigma (σ) receptors has demonstrated that substituent placement is crucial. acs.org Generally, compounds with substituents at the 3-position of the phenylacetamide ring showed higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. acs.org The introduction of halogen atoms (Cl, Br, F) typically maintained or slightly increased affinity for σ₁ receptors while increasing affinity for σ₂ receptors. acs.org Conversely, electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH₂) led to weak or no affinity for σ₂ receptors, while retaining moderate affinity for σ₁ receptors. acs.org

In a series of σ₁ receptor ligands, replacing an electron-withdrawing fluoride (B91410) group on the 4-substitued benzoylpiperidine fragment with an electron-donating methoxy group resulted in a decrease in σ₁ binding affinity, with the reduction ranging from 2.6-fold to 6.4-fold. nih.gov Similarly, for analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, compounds with strong electron-withdrawing substituents, such as nitro (NO₂) and fluoro (F), on the N-benzyl portion were the most potent and selective ligands for the dopamine (B1211576) transporter (DAT). acs.org The presence of an electron-withdrawing group like NO₂ on the phenyl ring has also been shown to be vital for the anti-microbial activity of certain stilbene (B7821643) derivatives. rsc.org

The following table summarizes the binding affinities of substituted N-(1-benzylpiperidin-4-yl)phenylacetamides for σ₁ and σ₂ receptors, illustrating the impact of substituent electronics and position. acs.org

| Compound | Substituent | Position | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 1 | H | - | 3.90 | 240 | 61.5 |

| 5 | 3-Cl | 3 | 1.83 | 64.9 | 35.5 |

| 9 | 4-Cl | 4 | 3.33 | 114 | 34.2 |

| 11 | 2-F | 2 | 3.56 | 667 | 187.4 |

| 20 | 3-NO₂ | 3 | 1.25 | 45.4 | 36.3 |

| 23 | 3-OMe | 3 | 9.00 | >1000 | >111 |

| 26 | 3-OH | 3 | 31.8 | >1000 | >31.4 |

| 28 | 3-NH₂ | 3 | 15.6 | >1000 | >64.1 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Role of the Piperidine (B6355638) Ring Conformation in Ligand-Target Interactions

The three-dimensional structure of the piperidine ring is a critical factor in how this compound analogues interact with their biological targets. The piperidine ring is not planar and typically adopts a flexible chair conformation. vulcanchem.com This flexibility allows it to orient its substituents in space for optimal binding with a receptor or enzyme active site. vulcanchem.com

The N-benzoyl group introduces a degree of rotational restriction around the C(O)-N amide bond. Dynamic NMR studies have shown that this slow rotation can induce asymmetry in the otherwise symmetrical piperidine ring, leading to distinct chemical environments for the ring protons. researchgate.net This conformational constraint, influenced by factors like solvent polarity and steric effects, dictates the spatial presentation of the pharmacophoric elements. researchgate.net

Bioisosteric Replacements of the Piperazine (B1678402) Ring with this compound

The this compound moiety is widely regarded as a privileged structure in medicinal chemistry, in part because it serves as a viable bioisostere for the piperazine ring. mdpi.comnih.govnih.gov Bioisosteric replacement is a strategy used to modify a lead compound's properties—such as potency, selectivity, or metabolic stability—by substituting one functional group with another that has similar physical or chemical characteristics. researchgate.netblumberginstitute.orgenamine.netenamine.net

When a piperazine ring is replaced by a piperidine, the loss of the second nitrogen atom can be functionally compensated for by the introduction of a carbonyl group, as in the benzoylpiperidine scaffold. mdpi.comresearchgate.net This carbonyl oxygen can act as a hydrogen bond acceptor, mimicking the role of the nitrogen atom it replaces and re-establishing key binding interactions with the target. mdpi.comresearchgate.net

This strategy has been successfully applied in various contexts:

Tyrosinase Inhibitors : In a series of tyrosinase inhibitors, benzylpiperidine analogues were found to be considerably more potent than their corresponding benzylpiperazine counterparts. butantan.gov.brnih.gov Molecular docking studies suggested that the basic nitrogen in the piperazine ring led to unfavorable electrostatic interactions, which were absent in the more potent benzylpiperidine compounds. nih.gov

Cholinesterase Inhibitors : The bioisosteric replacement of a 4-methylpiperazine with a methylpiperidine in a series of pyrimidine (B1678525) derivatives resulted in dual cholinesterase inhibition with superior BuChE inhibitory potency and selectivity. nih.gov Similarly, replacing an isopropylpiperazine with an isopropylpiperidine maintained dual inhibition, albeit with a slight shift in potency between AChE and BuChE. nih.gov

Anticancer Agents : In the development of 1,3,4-thiadiazole (B1197879) derivatives as anticancer agents, the replacement of a piperazine nucleus with a 4-benzylpiperidine (B145979) resulted in the highest potency against the MCF-7 breast cancer cell line. nih.gov

While this bioisosteric swap often proves beneficial, it does not universally lead to improved biological activity and must be evaluated on a case-by-case basis. mdpi.com

The table below shows a comparison of IC₅₀ values for pyrimidine derivatives where a piperazine ring was replaced with a piperidine bioisostere, illustrating the impact on cholinesterase inhibition. nih.gov

| Compound | C-2 Moiety | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| 7d | 4-Methylpiperazine | 13.1 | 5.8 |

| 7e | Methylpiperidine | 18.4 | 3.4 |

| 7i | 4-Isopropylpiperazine | 24.3 | 2.9 |

| 7j | Isopropylpiperidine | 14.2 | 6.5 |

Data sourced from Molecules. nih.gov

Optimization of Linker Length and Heterocyclic Scaffolds

The activity of this compound analogues can be finely tuned by modifying the linker that often connects the core scaffold to another pharmacophoric group. The length, rigidity, and chemical nature of this linker are critical for achieving the optimal spatial arrangement between key interaction points.

Studies on σ₁ receptor ligands have shown that the linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring plays a crucial role in determining affinity. mdpi.comcsic.es Increasing the alkylamino linker length from n=0 (direct connection) to n=3 or n=4 atoms significantly increased binding affinity for the human σ₁ receptor. mdpi.comcsic.es

| Compound | Linker Length (n) | hσ₁R Kᵢ (nM) |

| 1 | 0 | 29.2 |

| 2 | 2 | 7.57 |

| 3 | 3 | 2.97 |

| 4 | 4 | 3.97 |

Data shows Ki values for 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines. Sourced from Molecules. mdpi.com

Similarly, in a study of dimeric 5-HT₂ₐ receptor antagonists, the length of the polymethylene linker connecting two benzoylpiperidine-containing units was systematically varied. nih.gov The antagonist potency improved as the linker length increased from 6 to 18 atoms. However, extending the linker further to 21 or 24 atoms caused a dramatic reduction in potency, demonstrating that an optimal linker length is required to bridge the two binding sites effectively. nih.gov

The choice of the heterocyclic scaffold to which the this compound is attached also significantly impacts biological activity. Various heterocyclic systems, such as pyridine, pyrimidine, and carbazole, have been successfully integrated with the benzoylpiperidine core to create potent agents targeting different receptors and enzymes. researchgate.netmdpi.comnih.gov For example, linking a 1-benzyl-4-aminopiperidine fragment to a quinoline (B57606) scaffold via a one-carbon methylene (B1212753) linker resulted in higher acetylcholinesterase inhibitory activity compared to compounds with no spacer. arabjchem.org The interplay between the benzoylpiperidine core, the linker, and the attached heterocyclic scaffold is a key area of SAR exploration.

Stereochemical Aspects of Potency and Selectivity

Stereochemistry is a fundamental aspect of drug design, as different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different biological activities, potencies, and selectivities. This is because biological targets like receptors and enzymes are themselves chiral, leading to stereospecific interactions.

In the context of this compound analogues, the introduction of chiral centers can have profound effects. The spatial arrangement of substituents on the piperidine ring or on any attached side chains can determine the molecule's ability to fit into a binding pocket. For example, the synthesis of certain σ₁ receptor inhibitors involved an oxirane ring-opening reaction that resulted in a specific trans stereochemistry between the newly formed hydroxyl group and the piperidine substituent, a crucial feature for high-affinity binding. nih.gov